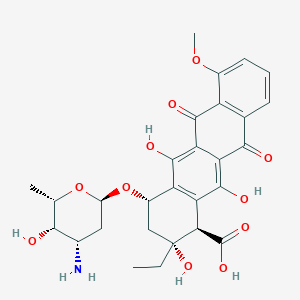
10-Carboxy-13-deoxydaunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-carboxy-13-deoxydaunorubicin is an anthracycline antibiotic that is 13-deoxydaunorubicin substituted at position 10 by a carboxy group. It is an aminoglycoside, an anthracycline antibiotic, a deoxy hexoside, a monosaccharide derivative, a hydroxy monocarboxylic acid and a member of p-quinones. It derives from a daunorubicin. It is a tautomer of a 10-carboxy-13-deoxydaunorubicin zwitterion.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Mutant Characterization
A study by Yoshimoto et al. (1992) explored biosynthetically blocked mutants derived from a baumycin-producing Streptomyces sp. D788. Among the mutants, several produced 10-carboxy-13-deoxocarminomycin and related compounds. This research provided insights into the biosynthetic pathways of anthracyclines, including 10-carboxy-13-deoxydaunorubicin (Yoshimoto et al., 1992).
Enzymatic Function in Drug Biosynthesis
Dickens et al. (1997) identified the functions of specific enzymes in the bioconversion of anthracycline antibiotics. They found that DoxA, a cytochrome P-450-like protein, catalyzed the hydroxylation of 13-deoxydaunorubicin, leading to the production of compounds including 10-carboxy-13-deoxycarminomycin (Dickens et al., 1997).
Exploration of Novel Anthracycline Antibiotics
Johdo et al. (1995) conducted research on novel anthracycline antibiotics derived from anthracycline metabolites, including 10-carboxy-13-deoxocarminomycin. Their study contributed to understanding the bioactivity and therapeutic potential of these compounds (Johdo et al., 1995).
Investigational New Drugs and Modified Analogs
A clinical study by Holstein et al. (2015) on a doxorubicin analog highlighted the significance of structural modifications in anthracycline derivatives for therapeutic applications. Although not directly involving 10-carboxy-13-deoxydaunorubicin, this research provides context for the development of related compounds (Holstein et al., 2015).
Anticancer Properties of Anthracycline Derivatives
A study by Cassinelli et al. (1982) on new anthracyclines, including derivatives of daunorubicin and doxorubicin, provided insights into their antibacterial and cytotoxic activities. This research is relevant to the broader context of anthracycline antibiotics and their derivatives, such as 10-carboxy-13-deoxydaunorubicin (Cassinelli et al., 1982).
Propiedades
Fórmula molecular |
C28H31NO11 |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid |
InChI |
InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(30)10(2)39-15)17-18(21(28)27(35)36)26(34)19-20(25(17)33)24(32)16-11(23(19)31)6-5-7-13(16)38-3/h5-7,10,12,14-15,21-22,30,33-34,37H,4,8-9,29H2,1-3H3,(H,35,36)/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |
Clave InChI |
ROYGEIBVSIXOBH-QWWLYEKJSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES canónico |
CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



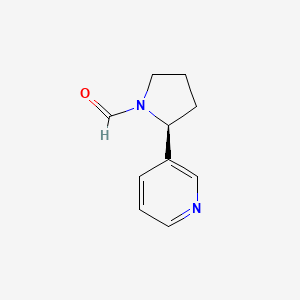


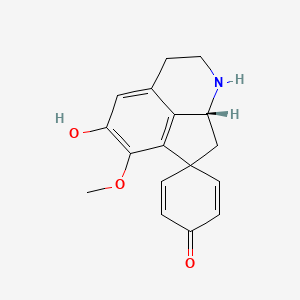
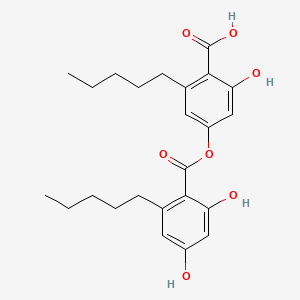
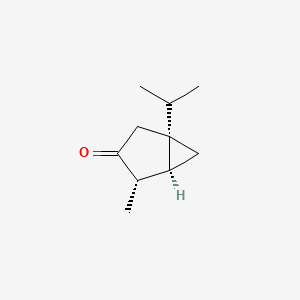
![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)

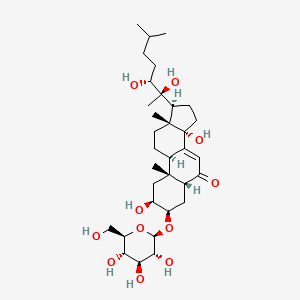
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
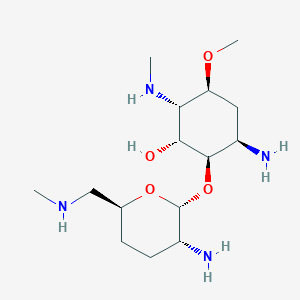
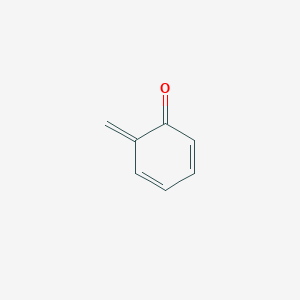
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)